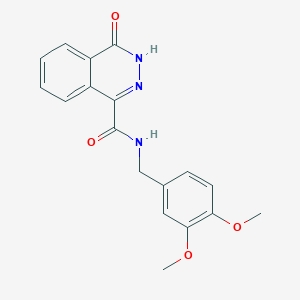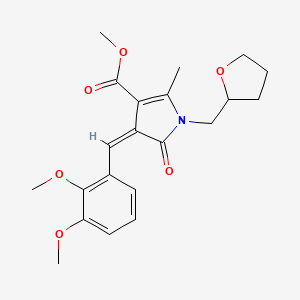![molecular formula C15H14ClNO3 B11088007 3-acetyl-2-[(5-chloro-2-methylphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11088007.png)
3-acetyl-2-[(5-chloro-2-methylphenyl)amino]-6-methyl-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-2-[(5-chloro-2-methylphenyl)amino]-6-methyl-4H-pyran-4-one is a complex organic compound with a unique structure that combines a pyran ring with an amino group and a chloro-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-2-[(5-chloro-2-methylphenyl)amino]-6-methyl-4H-pyran-4-one typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylaniline with acetylacetone under acidic conditions to form the intermediate product. This intermediate is then cyclized to form the pyran ring, resulting in the final compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-2-[(5-chloro-2-methylphenyl)amino]-6-methyl-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-acetyl-2-[(5-chloro-2-methylphenyl)amino]-6-methyl-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-acetyl-2-[(5-chloro-2-methylphenyl)amino]-6-methyl-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative with anti-inflammatory and anticancer properties.
Indole Derivatives: Compounds with a similar aromatic structure, known for their diverse biological activities.
Uniqueness
3-acetyl-2-[(5-chloro-2-methylphenyl)amino]-6-methyl-4H-pyran-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C15H14ClNO3 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
3-acetyl-2-(5-chloro-2-methylanilino)-6-methylpyran-4-one |
InChI |
InChI=1S/C15H14ClNO3/c1-8-4-5-11(16)7-12(8)17-15-14(10(3)18)13(19)6-9(2)20-15/h4-7,17H,1-3H3 |
InChI Key |
SCZWPVOBDOLEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=C(C(=O)C=C(O2)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4E)-4-(2-methoxybenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11087937.png)
![2-[(5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11087942.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(4-ethylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11087947.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B11087949.png)
![Ethyl 3-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B11087956.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B11087959.png)
![2-methyl-4-(methylsulfanyl)-N~1~-phenyl-3-azaspiro[5.5]undeca-1,3-diene-1,5-dicarboxamide](/img/structure/B11087971.png)
![3-({3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}amino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11087973.png)
![3-amino-N-(4-methoxyphenyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11087977.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-1-(2-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11087984.png)

![2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11088016.png)
![(4Z)-4-{3-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11088021.png)
